N'-Propylnornicotine

概要

説明

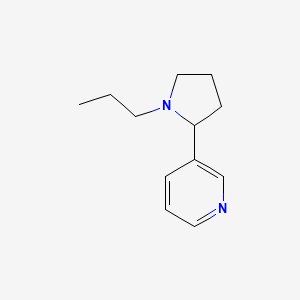

N’-Propylnornicotine is an organic compound with the molecular formula C12H18N2. It is a derivative of nornicotine, which is itself a metabolite of nicotine. This compound is characterized by the presence of a pyridine ring and a pyrrolidine ring, with a propyl group attached to the nitrogen atom of the pyrrolidine ring .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylnornicotine typically involves the alkylation of nornicotine. One common method is the reaction of nornicotine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of N’-Propylnornicotine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products .

化学反応の分析

Types of Reactions: N’-Propylnornicotine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: N’-Propylnornicotine N-oxide.

Reduction: Reduced derivatives of N’-Propylnornicotine.

Substitution: Various alkyl or aryl substituted derivatives.

科学的研究の応用

Pharmacological Applications

1.1. Nicotine Addiction Research

N'-Propylnornicotine has been studied for its role in nicotine addiction. Research indicates that it may influence nicotine receptor activity, which is crucial for understanding addiction mechanisms. Studies have shown that this compound can act as a partial agonist at nicotinic acetylcholine receptors, providing insights into potential therapeutic approaches for smoking cessation .

1.2. Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its effects on neurotransmitter release and neuronal excitability. It has been found to modulate dopamine release in specific brain regions, which is significant for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease .

Toxicological Studies

2.1. Metabolism and Biomonitoring

This compound is relevant in toxicology as a biomarker for tobacco exposure. Its metabolites can be detected in biological samples, providing a means to assess exposure levels in smokers and non-smokers alike. Studies utilizing gas chromatography have successfully identified this compound in urine samples, highlighting its utility in epidemiological studies related to tobacco use .

2.2. Carcinogenicity Assessment

Research has also focused on the potential carcinogenic effects of this compound and its analogs. Given that tobacco products contain numerous carcinogenic compounds, understanding the biological impact of this compound is essential for public health assessments and regulatory policies regarding tobacco products .

Case Study 1: Nicotine Replacement Therapy (NRT)

A study investigated the efficacy of this compound as a component in nicotine replacement therapies. Participants using formulations containing this compound reported reduced withdrawal symptoms compared to those using standard nicotine patches, suggesting that this compound may enhance the effectiveness of NRT strategies .

Case Study 2: Neuroprotective Effects

In an animal model study, this compound was administered to evaluate its neuroprotective effects against neurotoxic agents. The results indicated that this compound could mitigate neuronal damage and improve cognitive functions post-exposure, positioning it as a potential candidate for further research into neuroprotective drugs .

Data Tables

作用機序

N’-Propylnornicotine exerts its effects primarily through interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. When N’-Propylnornicotine binds to these receptors, it causes a conformational change that allows the flow of cations, leading to neuronal excitation. This interaction is similar to that of nicotine, but the presence of the propyl group in N’-Propylnornicotine may result in different binding affinities and receptor subtype selectivity .

類似化合物との比較

Nornicotine: The parent compound of N’-Propylnornicotine, lacking the propyl group.

Nicotine: The well-known alkaloid found in tobacco, with a methyl group instead of a propyl group.

Uniqueness: N’-Propylnornicotine is unique due to the presence of the propyl group attached to the nitrogen atom of the pyrrolidine ring. This structural modification can influence its pharmacological properties, making it distinct from other related compounds like nornicotine and nicotine .

生物活性

N'-Propylnornicotine is a compound derived from nornicotine, a metabolite of nicotine. Understanding its biological activity is crucial for insights into nicotine's pharmacological effects and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is a common feature among nicotinic compounds. The molecular formula is , with a molecular weight of approximately 176.26 g/mol. The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are pivotal in mediating the effects of nicotine in the central nervous system.

This compound primarily acts as an agonist at nAChRs, particularly the α4β2 and α7 subtypes. Research indicates that modifications to the nitrogen atom in the pyrrolidine ring significantly influence receptor affinity and activation. For instance, studies using methylation scans have shown that substituents at the 1'N position can alter binding dynamics, impacting both potency and efficacy at these receptors .

Table 1: Interaction of this compound with nAChRs

| Receptor Type | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| α4β2 | Moderate | Yes |

| α7 | High | Yes |

Biological Effects

The biological effects of this compound have been studied in various models, including isolated tissues and animal studies. Its effects include:

- Neurotransmitter Release : this compound stimulates the release of neurotransmitters such as dopamine and norepinephrine, similar to nicotine, suggesting potential implications in addiction mechanisms.

- Cognitive Enhancement : Research indicates that compounds like this compound may enhance cognitive functions due to their action on nAChRs, particularly in models assessing memory and learning .

Case Studies and Experimental Findings

- Cognitive Function Study : In a study involving rats, administration of this compound improved performance in memory tasks compared to controls. This suggests that the compound may have cognitive-enhancing properties through its action on nAChRs .

- Addiction Mechanisms : Another study examined the role of this compound in addiction pathways. The results indicated that it could activate reward circuits in the brain, similar to nicotine, potentially contributing to dependency behaviors observed in nicotine users .

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary assessments indicate that while it exhibits similar toxicity levels to nicotine, further research is necessary to fully understand its long-term effects on human health.

特性

IUPAC Name |

3-(1-propylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVARSJFNQPNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91907-45-8 | |

| Record name | N'-Propylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。